Cas no 336-08-3 (Octafluoroadipic Acid)

Octafluoroadipic Acid 化学的及び物理的性質
名前と識別子
-
- Hexanedioic acid,2,2,3,3,4,4,5,5-octafluoro-
- Octafluoroadipic Acid
- HEXANEDIOICACID,OCTAFLUORO
- Octafluor-adipinsaeure
- OCTAFLUOROHEXANEDIOIC ACID
- octafluoro-hexanedioicaci
- perfluoro-1,6-hexanedioic acid
- PERFLUOROADIPIC ACID
- PERFLUOROHEXANEDIOIC ACID
- RARECHEM AL BO 0766
- 2,2,3,3,4,4,5,5-Octafluorohexanedioic acid #
- Z56922170
- EN300-00112
- O0260
- NCIStruc2_001295
- C6H2F8O4
- BS-43823
- BP-21132
- Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-
- CHEMBL1741942
- AKOS000114556
- NCI51277
- 336-08-3
- MFCD00066405
- D78479
- NCGC00013638-02
- SCHEMBL712763
- CCG-36837
- NCI60_004240
- NSC-51277
- 2,2,3,3,4,4,5,5-Octafluorohexanedioic acid
- NCIStruc1_001037
- EINECS 206-407-1
- NCGC00096750-01
- DTXSID4059833
- 355-71-5
- FT-0631979
- NS00010982
- AI3-19372
- Octafluoroadipic Acid, >/=98%
- Hexanedioic acid, octafluoro-
- A821868
- NCGC00013638
- NSC51277
- diPFHxA
- DB-048458
-
- MDL: MFCD00066405
- インチ: InChI=1S/C6H2F8O4/c7-3(8,1(15)16)5(11,12)6(13,14)4(9,10)2(17)18/h(H,15,16)(H,17,18)
- InChIKey: AXRSOGFYDSXLQX-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)O
計算された属性
- せいみつぶんしりょう: 289.98300
- どういたいしつりょう: 289.98253384g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 74.6Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: 131.0 to 136.0 deg-C
- ふってん: 257.4±33.0 °C at 760 mmHg
- フラッシュポイント: 109.5±25.4 °C
- あんていせい: Stable. Non-flammable. Incompatible with strong bases.
- PSA: 74.60000
- LogP: 1.69680
- ようかいせい: 使用できません
- じょうきあつ: 0.0±0.5 mmHg at 25°C
Octafluoroadipic Acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:3261
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39
- RTECS番号:MO1925000
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- TSCA:T
- リスク用語:R34
- 危険レベル:CORROSIVE
Octafluoroadipic Acid 税関データ
- 税関コード:2917190090
- 税関データ:
中国税関コード:
2917190090概要:
2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%
Octafluoroadipic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O865069-25g |
Octafluoroadipic Acid |
336-08-3 | ≥98% | 25g |
¥2,499.00 | 2022-09-28 | |
TRC | O148533-500mg |
Octafluoroadipic Acid |
336-08-3 | 500mg |
$ 80.00 | 2022-06-03 | ||
Fluorochem | 002272-1g |
Octafluoroadipic acid |
336-08-3 | 98% | 1g |
£10.00 | 2022-03-01 | |
eNovation Chemicals LLC | D757434-25g |
2,2,3,3,4,4,5,5-octafluorohexanedioic acid |
336-08-3 | 98.0% | 25g |
$330 | 2024-06-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O865069-5g |
Octafluoroadipic Acid |
336-08-3 | ≥98% | 5g |
¥599.00 | 2022-09-28 | |
Enamine | EN300-00112-5.0g |
octafluorohexanedioic acid |
336-08-3 | 95.0% | 5.0g |
$44.0 | 2025-03-21 | |
Apollo Scientific | PC5320-1g |
Perfluoroadipic acid |
336-08-3 | 97% | 1g |
£20.00 | 2025-02-21 | |
Apollo Scientific | PC5320-5g |
Perfluoroadipic acid |
336-08-3 | 97% | 5g |
£55.00 | 2025-02-21 | |
eNovation Chemicals LLC | D757434-100g |
2,2,3,3,4,4,5,5-octafluorohexanedioic acid |
336-08-3 | 98.0% | 100g |
$1110 | 2023-05-17 | |
Fluorochem | 002272-5g |
Octafluoroadipic acid |
336-08-3 | 98% | 5g |
£22.00 | 2022-03-01 |
Octafluoroadipic Acid 関連文献
-
Carlo Bravin,Giuseppe Mazzeo,Sergio Abbate,Giulia Licini,Giovanna Longhi,Cristiano Zonta Chem. Commun. 2022 58 2152
-
2. 1351. Polyfluorocycloalkenes. Part IV. 1-bromononafluorocyclohexene and 1-bromo-2-methoxy- and 1-bromo-6-methoxy-octafluorocyclohexeneS. F. Campbell,R. Stephens J. Chem. Soc. 1965 7367
-
3. 922. Fluorocyclohexanes. Part VIII. Lithium aluminium hydride reduction of decafluorocyclohexeneD. E. M. Evans,W. J. Feast,R. Stephens,J. C. Tatlow J. Chem. Soc. 1963 4828
-
4. Photochemical isomerisation derivatives of decafluorocyclohexene and their reactionsG. Camaggi,F. Gozzo J. Chem. Soc. C 1971 925
-
5. 1350. Polyfluorocycloalkenes. Part III. Reactions with alcohols under ionic conditions to give ethersA. B. Clayton,J. Roylance,D. R. Sayers,R. Stephens,J. C. Tatlow J. Chem. Soc. 1965 7358
-
B. Gething,C. R. Patrick,J. C. Tatlow J. Chem. Soc. 1962 186
-
7. 37. Polycyclic fluoroaromatic compounds. Part II. Perfluoromethylnaphthalenes and derived compoundsB. Gething,C. R. Patrick,B. J. K. Smith,J. C. Tatlow J. Chem. Soc. 1962 190
-
8. Fluorinations with complex metal fluorides. Part 4. An improved synthesis and the oxidation of hexadecafluorobicyclo[4.4.0]dec-1(6)-eneRaymond G. Plevey,Issam J. Sallomi,Dudley F. Thomas,J. Colin Tatlow J. Chem. Soc. Perkin Trans. 1 1976 2270
-
9. 584. Polyfluorocycloalkenes. Part I. 1-Methylnonafluorocyclohexene, 1,2-dimethyloctafluorocyclohexene, and derived compoundsD. R. Sayers,R. Stephens,J. C. Tatlow J. Chem. Soc. 1964 3035
-
10. 613. Organic fluorine compounds. Part IV. Some reactions of difluoromalonyl chloride, and the action of iodine on disilver difluoromalonateE. J. P. Fear,J. Thrower,J. Veitch J. Chem. Soc. 1956 3199
関連分類
- Material Chemicals High Polymer Materials
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Medium-chain fatty acids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acids and conjugates Medium-chain fatty acids
Octafluoroadipic Acidに関する追加情報
Octafluoroadipic Acid (CAS No. 336-08-3): A Comprehensive Overview of Its Applications and Recent Research Developments
Octafluoroadipic Acid, with the chemical formula C8H2F8O4, is a fluorinated dicarboxylic acid that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and versatile applications. The compound is characterized by its eight fluorine atoms, which contribute to its distinct chemical reactivity and stability, making it a valuable intermediate in the synthesis of various high-performance materials and pharmaceuticals.
The molecular structure of Octafluoroadipic Acid consists of an octafluoro-substituted adipic acid backbone, which imparts exceptional thermal stability and chemical resistance. These attributes have positioned it as a key component in the development of advanced polymers, coatings, and specialty chemicals. Furthermore, its bifunctional carboxylic acid groups allow for further derivatization, enabling the creation of a wide range of functional materials.
In recent years, Octafluoroadipic Acid has been extensively studied for its potential applications in pharmaceuticals. Its fluorinated structure is known to enhance the metabolic stability and bioavailability of drug molecules, making it an attractive candidate for drug design and development. For instance, researchers have explored its use as a precursor in the synthesis of fluorinated analogs of existing therapeutic agents, which exhibit improved pharmacokinetic profiles.
A particularly noteworthy area of research involves the use of Octafluoroadipic Acid in the development of novel anticancer agents. The fluorine atoms in its structure can interact with biological targets in ways that differ from their hydrogen counterparts, leading to enhanced binding affinity and efficacy. Recent studies have demonstrated that compounds derived from Octafluoroadipic Acid can selectively inhibit key enzymes involved in tumor proliferation, offering promising avenues for future cancer therapies.
The compound's unique properties also make it valuable in materials science. For example, polymers derived from Octafluoroadipic Acid exhibit excellent flame retardancy and mechanical strength, making them suitable for applications in aerospace, automotive, and construction industries. Additionally, its ability to form stable coordination complexes with metal ions has been exploited in the development of new catalysts for organic synthesis.
In the realm of organic synthesis, Octafluoroadipic Acid serves as a versatile building block for the construction of complex molecular architectures. Its reactive carboxylic acid groups can undergo various transformations, including esterification, amidation, and polymerization, allowing chemists to tailor its properties for specific applications. This flexibility has made it a preferred choice for researchers working on the synthesis of advanced functional materials.
The environmental impact of using Octafluoroadipic Acid has also been a subject of interest. While its stability contributes to long-term durability in applications such as coatings and polymers, this same property raises questions about its degradation pathways and potential environmental persistence. Ongoing research aims to address these concerns by developing methods for the controlled release and degradation of fluorinated compounds derived from Octafluoroadipic Acid.
In conclusion, Octafluoroadipic Acid (CAS No. 336-08-3) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and chemical properties make it indispensable in pharmaceuticals, materials science, and organic synthesis. As research continues to uncover new possibilities for this versatile compound, its role in advancing technological innovation is poised to grow even further.
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